4-Fluoro-3-methyl-5-nitropyridine
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Overview
Description
4-Fluoro-3-methyl-5-nitropyridine is a fluorinated pyridine derivative Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methyl-5-nitropyridine typically involves the nitration of 4-fluoro-3-methylpyridine. This can be achieved using dinitrogen pentoxide (N2O5) in an organic solvent, followed by reaction with sulfur dioxide (SO2) and hydrogen sulfite (HSO3-) in water . Another method involves the use of sodium methoxide and palladium on carbon (Pd/C) as a catalyst .
Industrial Production Methods: Industrial production methods for fluorinated pyridines often involve continuous flow synthesis techniques to ensure high yields and purity. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-methyl-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as fluoride anions.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Fluoride anions in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic Substitution: 4-Fluoro-3-methylpyridine.
Reduction: 4-Fluoro-3-methyl-5-aminopyridine.
Oxidation: 4-Fluoro-3-carboxy-5-nitropyridine.
Scientific Research Applications
4-Fluoro-3-methyl-5-nitropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methyl-5-nitropyridine involves its interaction with various molecular targets. The fluorine atom’s high electronegativity and the nitro group’s electron-withdrawing properties make the compound highly reactive. This reactivity allows it to participate in various chemical reactions, including nucleophilic substitution and reduction . The compound’s effects are mediated through its interaction with specific enzymes and receptors, altering their activity and leading to the desired chemical or biological outcome.
Comparison with Similar Compounds
- 4-Fluoro-3-nitropyridine
- 3-Fluoro-4-methyl-5-nitropyridine
- 4-Fluoro-2-methyl-5-nitropyridine
Comparison: 4-Fluoro-3-methyl-5-nitropyridine is unique due to the specific positioning of the fluorine, methyl, and nitro groups on the pyridine ring. . The presence of the methyl group at the 3-position and the nitro group at the 5-position provides distinct chemical properties that can be exploited in various synthetic and industrial processes.
Properties
Molecular Formula |
C6H5FN2O2 |
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Molecular Weight |
156.11 g/mol |
IUPAC Name |
4-fluoro-3-methyl-5-nitropyridine |
InChI |
InChI=1S/C6H5FN2O2/c1-4-2-8-3-5(6(4)7)9(10)11/h2-3H,1H3 |
InChI Key |
TULRLSHMXJHLLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1F)[N+](=O)[O-] |
Origin of Product |
United States |
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